4-(2-(Trifluoromethyl)phenyl)picolinic acid
Overview
Description
4-(2-(Trifluoromethyl)phenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Trifluoromethyl)phenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Aryl Halide: 2-(Trifluoromethyl)phenyl bromide or iodide.
Organoboron Compound: 2-pyridylboronic acid.
Catalyst: Palladium(II) acetate or palladium(0) complexes.
Base: Potassium carbonate or sodium carbonate.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Typically between 80°C to 100°C.
The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents may be employed to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Trifluoromethyl)phenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or aldehydes, and substituted compounds with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
4-(2-(Trifluoromethyl)phenyl)picolinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: It is utilized in the development of novel materials with unique electronic and optical properties.
Agrochemicals: It serves as a precursor for the synthesis of herbicides and pesticides with improved efficacy and environmental profiles.
Mechanism of Action
The mechanism of action of 4-(2-(Trifluoromethyl)phenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-5-carboxylic acid: Similar structure but with the trifluoromethyl group at a different position.
3-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group on a benzoic acid moiety.
4-(Trifluoromethyl)phenylacetic acid: Features a trifluoromethyl group on a phenylacetic acid structure.
Uniqueness
4-(2-(Trifluoromethyl)phenyl)picolinic acid is unique due to the specific positioning of the trifluoromethyl group and the picolinic acid moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)8-5-6-17-11(7-8)12(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWGKKPQYJHPCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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